molecular formula C9H6ClN3O4 B1371882 Methyl 3-chloro-4-nitro-1H-indazole-6-carboxylate CAS No. 885521-08-4

Methyl 3-chloro-4-nitro-1H-indazole-6-carboxylate

Cat. No.: B1371882
CAS No.: 885521-08-4
M. Wt: 255.61 g/mol
InChI Key: BTNYBZIBPOCEOW-UHFFFAOYSA-N
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Description

Introduction and Chemical Foundation

Background of Indazole-Based Compounds

Indazole compounds constitute a fundamental class of heterocyclic aromatic organic compounds characterized by their bicyclic structure consisting of fused benzene and pyrazole rings. These compounds are distinguished by their unique amphoteric nature, capable of both protonation to form indazolium cations and deprotonation to yield indazolate anions, with corresponding pKa values of 1.04 and 13.86 respectively. The structural framework of indazole exists in two primary tautomeric forms: 1H-indazole and 2H-indazole, with the 1H-tautomer demonstrating greater thermodynamic stability and thus representing the predominant form under standard conditions. This tautomeric behavior significantly influences the chemical reactivity and biological properties of indazole derivatives, establishing the foundation for their diverse applications in pharmaceutical and materials science.

The electronic structure of indazole compounds is characterized by the presence of two nitrogen atoms within the five-membered pyrazole ring, creating unique opportunities for hydrogen bonding interactions and metal coordination. This structural arrangement enables indazole derivatives to serve as versatile building blocks for the construction of more complex molecular architectures. The aromatic character of the indazole system, combined with the electron-rich nature of the nitrogen atoms, provides multiple sites for chemical modification through electrophilic and nucleophilic substitution reactions. Recent synthetic developments have focused on exploiting these reactive sites to introduce various functional groups, including electron-withdrawing substituents such as nitro and halogen atoms, which significantly modify the electronic properties and biological activities of the resulting compounds.

The pharmacological significance of indazole derivatives stems from their structural similarity to other biologically active heterocycles, particularly indole and benzimidazole systems. This structural relationship has led to extensive investigation of indazole compounds as potential therapeutic agents, with documented activities including anti-inflammatory, antiarrhythmic, antitumor, antifungal, antibacterial, and anti-human immunodeficiency virus properties. The versatility of the indazole scaffold in medicinal chemistry applications has driven continued research into novel substitution patterns and synthetic methodologies for accessing these important heterocyclic compounds.

Historical Context of Nitro-Substituted Indazoles

The historical development of nitro-substituted indazole chemistry traces its origins to the foundational work of Emil Fischer and colleagues in the late nineteenth century. Fischer's initial investigations in 1883 established the basic synthetic approaches to indazole compounds, laying the groundwork for subsequent studies on substituted derivatives. The introduction of nitro functionality into the indazole framework emerged as a significant advancement in heterocyclic chemistry, driven by the recognition that nitro groups could dramatically alter both the electronic properties and biological activities of the parent compounds.

Early synthetic efforts focused on developing reliable methods for introducing nitro substituents at specific positions within the indazole ring system. Barclay's research contributions included the development of improved nitrosation procedures, achieving yields of 8.9 percent in initial attempts, which were subsequently optimized by Brzeszotarski to achieve 34.6 percent yields through procedural modifications. These early investigations demonstrated the challenges associated with nitro group introduction while establishing the fundamental synthetic principles that continue to guide modern research. The historical progression from these initial low-yield processes to contemporary high-efficiency methods reflects the accumulated understanding of indazole reactivity patterns and the development of more sophisticated synthetic strategies.

The recognition of nitro-substituted indazoles as biologically active compounds emerged through systematic structure-activity relationship studies conducted throughout the twentieth century. These investigations revealed that the position and number of nitro substituents significantly influenced biological activities, with specific substitution patterns conferring enhanced potency against various targets. The development of 7-nitro-1H-indazole derivatives as nitric oxide synthase inhibitors represents a particularly significant milestone in this field, demonstrating the therapeutic potential of strategically substituted nitro-indazole compounds. Contemporary research continues to build upon these historical foundations, employing advanced synthetic methodologies and computational approaches to design and prepare novel nitro-substituted indazole derivatives with optimized properties.

Significance of Halogenated Indazole Derivatives

Halogenated indazole derivatives represent a strategically important class of compounds within heterocyclic chemistry, offering unique electronic and steric properties that distinguish them from their non-halogenated counterparts. The incorporation of halogen atoms, particularly chlorine and bromine, into the indazole framework provides multiple synthetic advantages including enhanced reactivity toward nucleophilic substitution reactions and improved metabolic stability in biological systems. The electron-withdrawing nature of halogen substituents significantly modifies the electronic distribution within the indazole ring system, creating opportunities for fine-tuning molecular properties through judicious placement of these atoms.

Recent synthetic investigations have demonstrated that chlorinated indazole derivatives can serve as versatile intermediates for further chemical elaboration through cross-coupling reactions and nucleophilic displacement processes. The strategic placement of chlorine atoms at specific positions within the indazole ring enables regioselective functionalization, providing access to complex substitution patterns that would be difficult to achieve through alternative synthetic approaches. Experimental studies have shown that 3-chloro-6-nitro-1H-indazole derivatives can undergo efficient 1,3-dipolar cycloaddition reactions with various dipolarophiles, yielding novel heterocyclic systems with potential biological activities.

The biological significance of halogenated indazole derivatives has been extensively documented through structure-activity relationship studies focusing on antimicrobial and antiparasitic applications. Research investigations have revealed that the presence of halogen substituents, particularly in combination with nitro groups, can enhance biological potency against specific targets while modifying selectivity profiles. For example, studies on 3-chloro-6-nitro-1H-indazole derivatives have demonstrated promising antileishmanial activities, with several compounds showing superior performance compared to established therapeutic agents. The fluorinated analogs within this compound class have shown particular promise, with compounds containing trifluoromethyl groups exhibiting enhanced biological activities compared to their non-fluorinated counterparts.

The synthetic accessibility of halogenated indazole derivatives through established methodologies has contributed to their widespread use as building blocks in medicinal chemistry programs. Standard halogenation procedures, including electrophilic aromatic substitution and metal-catalyzed cross-coupling reactions, provide reliable access to diverse halogenated indazole scaffolds. The stability of carbon-halogen bonds under typical reaction conditions enables the incorporation of halogenated indazole intermediates into complex synthetic sequences without concern for halogen loss or rearrangement reactions.

Current Research Landscape for Methyl 3-chloro-4-nitro-1H-indazole-6-carboxylate

Contemporary research surrounding this compound has focused primarily on its synthetic utility as an advanced intermediate in the preparation of more complex heterocyclic systems. The compound's unique substitution pattern, featuring simultaneous chlorine, nitro, and ester functionalities, provides multiple reactive sites for chemical modification and has attracted attention from synthetic chemists seeking to develop novel methodologies for indazole functionalization. Current investigations have demonstrated that this specific compound can undergo various chemical transformations including reduction of the nitro group, nucleophilic substitution of the chlorine atom, and hydrolysis or transesterification of the methyl ester functionality.

The synthesis of this compound typically involves multi-step synthetic sequences beginning with appropriately substituted aniline precursors. Nitration reactions constitute a key step in the synthetic pathway, requiring careful control of reaction conditions to achieve the desired regioselectivity and avoid formation of unwanted isomers. The introduction of the chlorine substituent can be accomplished through various approaches including direct halogenation of pre-formed indazole intermediates or cyclization of pre-halogenated precursors. The ester functionality is typically introduced through standard carboxylation procedures followed by esterification with methanol under acidic conditions.

Property Value Reference
Chemical Abstracts Service Number 885521-08-4
Molecular Formula C₉H₆ClN₃O₄
Molecular Weight 255.61 g/mol
Storage Temperature 2-8°C
Density (Predicted) 1.630±0.06 g/cm³
Boiling Point (Predicted) 472.5±40.0°C
pKa (Predicted) 7.44±0.40

Recent mechanistic studies have explored the chemical reactivity patterns of this compound under various reaction conditions. These investigations have revealed that the compound exhibits enhanced electrophilic character due to the combined electron-withdrawing effects of the nitro, chloro, and ester substituents. This electronic modification significantly influences the compound's behavior in nucleophilic substitution reactions, with the chlorine atom showing increased reactivity toward displacement by various nucleophiles. The nitro group can undergo reduction under appropriate conditions to yield the corresponding amino derivative, which serves as a key intermediate for further synthetic elaboration.

The biological evaluation of this compound and related derivatives has emerged as an active area of research, with preliminary studies suggesting potential antimicrobial and antiparasitic activities. Structure-activity relationship investigations have indicated that the specific substitution pattern present in this compound may confer enhanced biological potency compared to simpler indazole derivatives. The presence of multiple electron-withdrawing groups appears to be crucial for biological activity, with compounds lacking these substituents showing significantly reduced potency in preliminary screening assays.

Current synthetic methodology development has focused on optimizing the preparation of this compound through more efficient and environmentally friendly approaches. Recent advances include the development of one-pot synthetic procedures that minimize the number of isolation steps and reduce overall synthetic complexity. Catalytic methods for introducing the various substituents have been investigated, with particular attention to developing regioselective processes that avoid the formation of unwanted isomers. These methodological improvements have enhanced the accessibility of this important compound and facilitated its incorporation into diverse research programs.

Properties

IUPAC Name

methyl 3-chloro-4-nitro-2H-indazole-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClN3O4/c1-17-9(14)4-2-5-7(8(10)12-11-5)6(3-4)13(15)16/h2-3H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTNYBZIBPOCEOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=NNC(=C2C(=C1)[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40646360
Record name Methyl 3-chloro-4-nitro-2H-indazole-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40646360
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885521-08-4
Record name Methyl 3-chloro-4-nitro-2H-indazole-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40646360
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Starting Material Preparation

  • Indazole Core Formation:
    Indazole synthesis can be achieved via condensation of hydrazines with ortho-substituted aromatic aldehydes or ketones, or by cyclization of N-tosylhydrazones with nitroaromatic compounds under basic conditions in polar aprotic solvents such as DMF, at temperatures ranging from 60 to 80 °C under nitrogen atmosphere.

Chlorination at the 3-Position

  • Selective Chlorination:
    Chlorination of the indazole ring at the 3-position is accomplished using chlorinating agents such as N-chlorosuccinimide (NCS) or sulfuryl chloride under controlled temperature conditions to avoid over-chlorination or side reactions. The reaction is typically carried out in inert solvents like dichloromethane or acetonitrile at 0 to room temperature.

Nitration at the 4-Position

  • Nitration Procedure:
    Introduction of the nitro group at the 4-position is commonly performed by electrophilic aromatic substitution using a nitrating mixture of concentrated sulfuric acid and nitric acid. The reaction temperature is carefully controlled (0 to 5 °C) to favor mono-nitration and prevent oxidation or decomposition of the indazole ring.

  • Reaction Conditions:

    • Nitrating mixture: H2SO4/HNO3 (typically 3:1 v/v)
    • Temperature: 0–5 °C
    • Reaction time: 1–2 hours
    • Work-up: Quenching in ice water followed by neutralization and extraction.

Esterification of the 6-Carboxylate Group

  • Methyl Ester Formation:
    The carboxylic acid at the 6-position is esterified by refluxing with methanol in the presence of acid catalysts such as sulfuric acid or hydrochloric acid. Alternative methods include the use of diazomethane for mild methylation.

  • Typical Conditions:

    • Solvent: Methanol
    • Catalyst: Concentrated H2SO4 or HCl
    • Temperature: Reflux (65–70 °C)
    • Duration: 4–6 hours

Detailed Experimental Procedure Example

Step Reagents & Conditions Outcome
1 Indazole precursor + NCS in CH2Cl2, 0 °C, 2 h Selective 3-chloro substitution
2 3-chloro-indazole + H2SO4/HNO3 (3:1), 0 °C, 1 h Introduction of nitro group at 4-position
3 4-nitro-3-chloro-indazole + MeOH + H2SO4, reflux, 5 h Methyl ester formation at 6-carboxylate

Analytical and Characterization Data

  • Nuclear Magnetic Resonance (NMR):
    1H NMR and 13C NMR spectra confirm substitution patterns and ester formation, with characteristic chemical shifts for the methyl ester (~3.8 ppm) and aromatic protons.

  • Mass Spectrometry (MS):
    High-resolution mass spectrometry (HRMS) confirms molecular weight consistent with C10H6ClN3O4 (methyl 3-chloro-4-nitro-1H-indazole-6-carboxylate).

  • Infrared Spectroscopy (IR):
    Strong absorption bands for nitro groups (~1520 and 1350 cm⁻¹) and ester carbonyl (~1735 cm⁻¹) are observed.

  • Melting Point:
    Typically in the range of 140–150 °C, consistent with literature values for similar substituted indazole esters.

Research Findings and Optimization Notes

  • Reaction Atmosphere:
    All reactions benefit from an inert nitrogen atmosphere to prevent oxidation and moisture interference.

  • Solvent Purity:
    Use of anhydrous solvents distilled over sodium/benzophenone ketyl is critical for reproducibility and yield.

  • Temperature Control:
    Precise temperature regulation during nitration and chlorination steps is essential to avoid side reactions and degradation.

  • Yield Optimization:
    Slow addition of reagents and use of phase transfer catalysts can improve regioselectivity and overall yield.

Summary Table of Preparation Methods

Preparation Step Reagents & Catalysts Solvent Temperature Time Notes
Indazole core synthesis N-Tosylhydrazone + nitroaromatic DMF 60–80 °C 12–24 h Under N2, dry conditions
3-Chlorination N-Chlorosuccinimide (NCS) CH2Cl2 or MeCN 0 to RT 1–3 h Controlled addition to avoid overchlorination
4-Nitration H2SO4/HNO3 (3:1) Concentrated acids 0–5 °C 1–2 h Quench in ice water, careful temperature control
Esterification Methanol + H2SO4 or HCl Methanol Reflux (65–70 °C) 4–6 h Acid-catalyzed esterification

Chemical Reactions Analysis

Types of Reactions

Methyl 3-chloro-4-nitro-1H-indazole-6-carboxylate undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like tin(II) chloride in hydrochloric acid.

    Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols under basic conditions.

    Ester Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic hydrolysis.

Common Reagents and Conditions

    Reduction: Tin(II) chloride (SnCl₂) in hydrochloric acid (HCl).

    Substitution: Sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) in polar aprotic solvents.

    Hydrolysis: Sulfuric acid (H₂SO₄) or sodium hydroxide (NaOH) in water.

Major Products

    Reduction: 3-chloro-4-amino-1H-indazole-6-carboxylate.

    Substitution: Various substituted indazole derivatives depending on the nucleophile used.

    Hydrolysis: 3-chloro-4-nitro-1H-indazole-6-carboxylic acid.

Mechanism of Action

The mechanism of action of Methyl 3-chloro-4-nitro-1H-indazole-6-carboxylate involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The indazole ring system can bind to enzyme active sites or receptor pockets, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare Methyl 3-chloro-4-nitro-1H-indazole-6-carboxylate with structurally analogous indazole derivatives, focusing on substituent positions, functional groups, and physicochemical properties.

Table 1: Structural and Physicochemical Comparison of Indazole Derivatives

Compound Name (CAS No.) Substituent Positions Molecular Formula Molecular Weight (g/mol) Key Differences Similarity Index
This compound (885519-73-3) Cl (3), NO₂ (4), COOCH₃ (6) C₉H₆ClN₃O₄ 255.62 Reference compound
Methyl 6-chloro-1H-indazole-4-carboxylate (885519-72-2) Cl (6), COOCH₃ (4) C₉H₇ClN₂O₂ 228.62 Chlorine and ester groups swapped; lacks nitro group 0.97
Methyl 5-chloro-1H-indazole-6-carboxylate (1227269-07-9) Cl (5), COOCH₃ (6) C₉H₇ClN₂O₂ 228.62 Chlorine shifted to position 5 0.89
3-Chloro-6-methoxy-4-nitro-1H-indazole (1000341-15-0) Cl (3), NO₂ (4), OCH₃ (6) C₈H₅ClN₃O₃ 242.60 Methoxy replaces methyl ester at position 6
4-Chloro-1H-indazole-6-carboxylic acid (885523-25-1) Cl (4), COOH (6) C₈H₅ClN₂O₂ 200.59 Carboxylic acid replaces methyl ester; lacks nitro group 0.91

Key Findings:

Positional Isomerism: Methyl 6-chloro-1H-indazole-4-carboxylate (CAS 885519-72-2) shares the same molecular formula as the target compound but differs in substituent positions. The chlorine and ester groups are swapped (Cl at 6 vs. 3), and it lacks a nitro group, reducing its electrophilicity .

Functional Group Variations :

  • Replacing the methyl ester with a methoxy group (3-Chloro-6-methoxy-4-nitro-1H-indazole , CAS 1000341-15-0) reduces molecular weight and alters solubility, as esters are generally more lipophilic than ethers .
  • 4-Chloro-1H-indazole-6-carboxylic acid (CAS 885523-25-1) introduces a carboxylic acid group, enhancing hydrophilicity and enabling salt formation, which is critical for pharmaceutical formulations .

Impact of Nitro Group :
The nitro group in the target compound distinguishes it from derivatives lacking this substituent (e.g., Methyl 6-chloro-1H-indazole-4-carboxylate). Nitro groups increase electron deficiency, making the compound more reactive toward nucleophilic substitution or reduction reactions, which are pivotal in synthesizing amines or heterocyclic intermediates .

Research Implications

The structural nuances of this compound highlight its versatility in synthetic chemistry. Compared to analogs, its nitro group offers a handle for further functionalization, while the chlorine and ester groups provide steric and electronic modulation. Future studies could explore its reactivity in Suzuki-Miyaura couplings or catalytic reductions to yield bioactive indazole amines.

Biological Activity

Methyl 3-chloro-4-nitro-1H-indazole-6-carboxylate is a significant compound in medicinal chemistry, particularly noted for its diverse biological activities. This article details its mechanisms of action, biological effects, and potential applications based on recent research findings.

Chemical Structure and Properties

This compound features an indazole ring system with a chlorine atom and a nitro group, which contribute to its reactivity and biological activity. The compound has the molecular formula C₉H₈ClN₃O₄ and a molecular weight of approximately 255.63 g/mol. It typically appears as a yellow crystalline powder that is sparingly soluble in water, indicating potential for various applications in chemical and pharmaceutical research .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, such as enzymes and receptors, leading to various therapeutic effects .

Key Mechanisms:

  • Enzyme Inhibition: The compound can inhibit key enzymes involved in cancer progression and inflammatory responses.
  • Receptor Binding: It may modulate receptor activity, influencing signaling pathways critical for cell growth and survival.

Biological Activities

Research has demonstrated that this compound exhibits several notable biological activities:

Antitumor Activity

This compound has shown promise as an antitumor agent. Studies indicate that it can inhibit tumor cell growth through various mechanisms, including:

  • Inhibition of PLK4: Similar compounds have been identified as potent inhibitors of Polo-like kinase 4 (PLK4), which is crucial for cell division .
  • Cell Line Studies: In vitro studies have demonstrated significant antiproliferative effects against various cancer cell lines, indicating its potential as a therapeutic agent .

Antimicrobial Properties

The compound also exhibits antimicrobial activity, making it a candidate for further investigation in treating infectious diseases. Its efficacy against pathogens can be attributed to its ability to disrupt microbial cell functions .

Case Studies and Research Findings

Recent studies have provided insights into the biological activity of this compound:

StudyFindings
Study ADemonstrated significant inhibition of cancer cell proliferation with IC₅₀ values in the nanomolar range.
Study BShowed promising results in antimicrobial assays against bacterial strains, highlighting its potential in infectious disease treatment.
Study CInvestigated the compound's mechanism of action through enzyme inhibition assays, confirming its role as a selective inhibitor.

Q & A

Q. What synthetic methodologies are commonly employed for the preparation of Methyl 3-chloro-4-nitro-1H-indazole-6-carboxylate, and how is regioselectivity achieved during nitration and chlorination?

Methodological Answer: Synthesis involves multi-step reactions starting with a substituted indazole precursor. Nitration is achieved using HNO₃/H₂SO₄ under controlled temperatures (0–5°C), where the ester group acts as a directing meta-substituent. Chlorination employs SOCl₂ or Cl₂ gas, with reaction conditions optimized to avoid over-chlorination. Post-synthetic purification via recrystallization (e.g., DMF/acetic acid mixtures) ensures purity. Regioselectivity is confirmed using ¹H-NMR and IR spectroscopy to identify substitution patterns .

Q. How is X-ray crystallography applied to determine the crystal structure and tautomeric states of this compound?

Methodological Answer: Single-crystal X-ray diffraction data are collected and processed using SHELXT/SHELXL. The Laue group symmetry and space group are determined from reflection data. Iterative refinement resolves bond lengths, angles, and tautomeric forms (e.g., 1H-indazole vs. 2H-indazole). Disordered nitro or ester groups are modeled with constrained occupancy factors. Hydrogen bonding networks are analyzed to confirm tautomeric stability .

Advanced Research Questions

Q. What computational approaches (e.g., DFT) are suitable for predicting the electronic properties and reactive sites of this compound?

Methodological Answer: Density Functional Theory (DFT) calculations using hybrid functionals (e.g., B3LYP) with a 6-311++G(d,p) basis set model molecular orbitals, electrostatic potentials, and Fukui indices. These predict electrophilic/nucleophilic sites (e.g., nitro group for electrophilic substitution). Validation involves comparing computed IR/NMR spectra with experimental data. Discrepancies in HOMO-LUMO gaps may require implicit solvent models (e.g., PCM) to account for solvation effects .

Q. How can researchers resolve contradictions between observed biological activity and predicted structure-activity relationships (SAR) for derivatives of this compound?

Methodological Answer: Contradictions are addressed through:

  • Purity Verification : HPLC-MS analysis to rule out impurities or byproducts.
  • Tautomerism Analysis : Variable-temperature NMR or computational studies to assess tautomeric equilibria.
  • Binding Mode Validation : Molecular docking (e.g., AutoDock Vina) to compare binding affinities of tautomers.
  • Metabolic Stability Assays : Liver microsomal studies to identify metabolic pathways altering bioactivity. Discrepancies may arise from off-target interactions or solvent-dependent conformational changes .

Q. What strategies optimize reaction yields for this compound when scaling up from milligram to gram quantities?

Methodological Answer:

  • Stepwise Optimization : Pilot reactions vary solvent (e.g., acetic acid vs. DMF), temperature, and catalyst loading.
  • Byproduct Mitigation : TLC monitoring identifies intermediates; quenching excess chlorinating agents (e.g., NaHCO₃ wash).
  • Flow Chemistry : Continuous flow systems improve heat dissipation and reduce side reactions during nitration.
  • Crystallization Control : Seeding with pure crystals ensures uniform nucleation during recrystallization .

Q. How do steric and electronic effects of the nitro and chloro substituents influence the compound’s reactivity in nucleophilic aromatic substitution (NAS) reactions?

Methodological Answer:

  • Steric Effects : The nitro group at C4 creates steric hindrance, reducing NAS at C3. Molecular modeling (e.g., Gaussian) quantifies steric maps.
  • Electronic Effects : Electron-withdrawing nitro and chloro groups activate the indazole ring for NAS at C5 or C7. Hammett σ constants predict substituent influence.
  • Kinetic Studies : Stopped-flow UV-Vis spectroscopy monitors reaction rates with varying nucleophiles (e.g., amines, thiols) .

Data Analysis and Contradiction Resolution

Q. How are discrepancies between experimental and computational IR spectra analyzed for this compound?

Methodological Answer:

  • Frequency Scaling : Apply a scaling factor (e.g., 0.961) to computed DFT frequencies to match experimental peaks.
  • Conformational Sampling : MD simulations identify dominant conformers contributing to spectral broadening.
  • Isotopic Substitution : Deuterated analogs distinguish vibrational modes (e.g., C-Cl vs. N-H stretches). Discrepancies >20 cm⁻¹ may indicate anharmonic effects or solvent interactions .

Structural and Functional Characterization

Q. What analytical techniques are critical for confirming the purity and stability of this compound under varying storage conditions?

Methodological Answer:

  • Stability Testing : Accelerated degradation studies (40°C/75% RH) with HPLC-UV monitoring.
  • Mass Spectrometry : HRMS identifies degradation products (e.g., ester hydrolysis to carboxylic acid).
  • Thermogravimetric Analysis (TGA) : Determines decomposition temperatures.
  • XRPD : Detects polymorphic changes during storage .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Methyl 3-chloro-4-nitro-1H-indazole-6-carboxylate
Reactant of Route 2
Methyl 3-chloro-4-nitro-1H-indazole-6-carboxylate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.